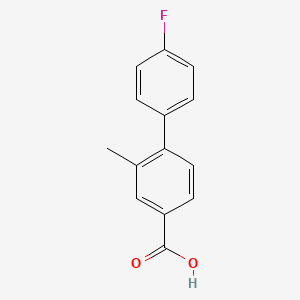

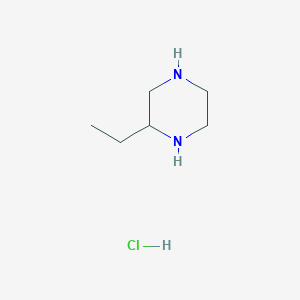

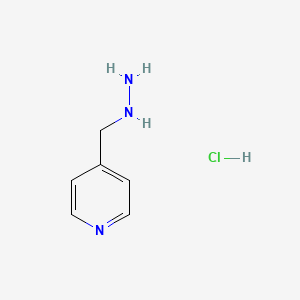

![molecular formula C10H9ClFN3OS B1344411 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861410-48-2](/img/structure/B1344411.png)

5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their potential pharmacological activities. In the context of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, similar compounds have been synthesized through various methods. For instance, the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives was achieved from 3-amino-2-thiophenecarboxylic acid methyl ester, indicating the versatility of triazole synthesis methods . Additionally, a rapid microwave-assisted synthesis approach was used to create 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, showcasing the efficiency of modern synthetic techniques . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial in determining their biological activity. Restricted rotation around the methylene bridge has been observed in similar compounds, which can significantly affect the molecule's conformation and, consequently, its interactions with biological targets . The importance of the molecular structure is further highlighted by the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, where the structure was confirmed using various spectroscopic methods . These findings suggest that a detailed structural analysis of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol would be necessary to understand its potential biological activities.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by their substituents. For example, the S-alkylation of 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol was found to be regioselective, depending on the basic conditions used . This suggests that the chemical reactions involving 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol could also exhibit selectivity based on the reaction conditions, which is important for the synthesis of targeted derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their structure. The presence of halogen substituents, such as chlorine and fluorine, can enhance the anticonvulsant activity of these compounds, as seen in the evaluation of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives . Furthermore, the sensitivity of benzoxazole and benzothiazole analogs to pH changes and metal cations indicates that the electronic properties of the triazole ring can be exploited for sensing applications . These insights could inform the investigation of the physical and chemical properties of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, potentially leading to novel applications.

Scientific Research Applications

Synthesis and Characterization of Triazole Derivatives

Another significant area of study involves the synthesis and characterization of triazole derivatives with potential biological activities. For example, D'Souza et al. (2020) synthesized a novel series of quinoline incorporated triazole derivatives and assessed their antimicrobial activities. This research contributes to the development of new compounds with potential applications in treating microbial infections, highlighting the versatile nature of triazole derivatives in scientific research (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Physical-Chemical Properties and Synthesis

Investigating the physical-chemical properties and synthesis of triazole derivatives is crucial for their application in various fields. Research conducted by Bihdan and Parchenko (2018) focused on synthesizing a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols and studying their physical-chemical properties. This research not only expanded the knowledge on triazole derivatives but also provided a basis for further studies on their potential applications (Bihdan & Parchenko, 2018).

Inhibitory Kinetics on Tyrosinase Activity

The study of the inhibitory effects of triazole derivatives on enzymes such as tyrosinase is another area of interest. Yu et al. (2015) synthesized new Schiff’s base derivatives of triazoles and evaluated their inhibitory effects on tyrosinase activities. This research is particularly relevant in the development of antityrosinase agents, which could have implications in medical and cosmetic industries (Yu, Jia, Wang, Zheng, Cui, Fang, Zhang, & Chen, 2015).

properties

IUPAC Name |

3-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDWJYHUIZOJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Furan-2-ylmethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1344335.png)

![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)